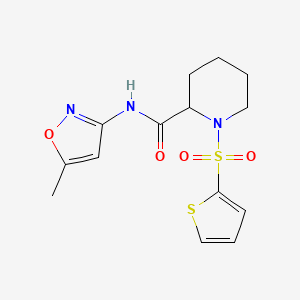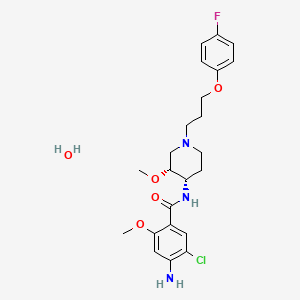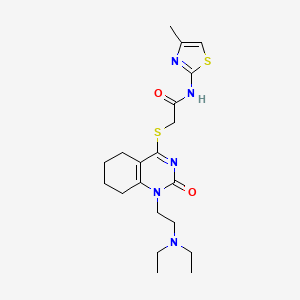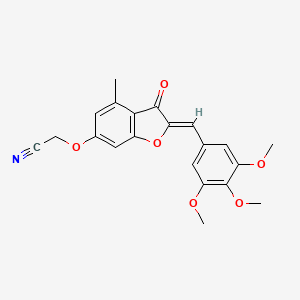
2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone , also known by other names such as p-Cymene-2-ol methyl ether and Carvacrol methyl ether , is an organic compound with the chemical formula C₁₁H₁₆O . It falls within the class of organofluorine compounds , containing at least one carbon-fluorine bond . The molecular weight of this compound is approximately 164.24 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the cyclization reaction of 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide with different unsaturated hydroxy and non-hydroxy fatty esters. The reaction occurs in the presence of phosphorus oxychloride , yielding the desired product in appreciable yield .
Applications De Recherche Scientifique
Materials Science Applications
Oxadiazole derivatives have been explored for their unique optical and thermal properties. For instance, the synthesis and characterization of novel heterocyclic compounds incorporating oxadiazole units have demonstrated potential in materials science due to their transparent nature in the visible region and thermal stability. These properties suggest applications in optoelectronics and materials engineering (C. Shruthi et al., 2019).
Antimicrobial and Antioxidant Activities
Compounds with the oxadiazole moiety have shown promising antimicrobial and antioxidant activities. For example, a series of oxadiazole derivatives were prepared and exhibited significant antimicrobial properties against various bacterial and fungal strains. Additionally, some of these compounds demonstrated potent antioxidant activities, highlighting their potential in pharmaceutical research and development as new therapeutic agents (Manav Malhotra et al., 2013).
Pharmacophoric Model for Anticonvulsant Activity
Research has also extended into the pharmacological realm, where novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles were designed, synthesized, and evaluated for anticonvulsant activity. These studies contribute to establishing a pharmacophoric model with four binding sites essential for anticonvulsant efficacy, offering insights into the design of new anticonvulsant drugs (H. Rajak et al., 2010).
Biomedical Applications
Additionally, the synthesis of oxadiazole-functionalized polymers has been investigated for their potential in biomedical applications, particularly drug delivery. Such polymers, incorporating oxadiazole derivatives with antimicrobial and antifungal activities, have been examined for their role in facilitating the controlled release of therapeutic agents, underscoring the versatility of these compounds in advancing medical technologies (M. Damaceanu et al., 2012).
Propriétés
IUPAC Name |
2-methoxy-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-17-16(22-18-11)14-9-19(15(20)10-21-2)8-13(14)12-6-4-3-5-7-12/h3-7,13-14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGZESQTTMZQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)

![3-Pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2698975.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)


![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2698985.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)
![6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2698988.png)
![2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2698989.png)
